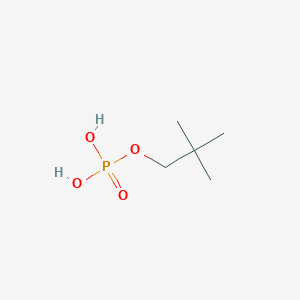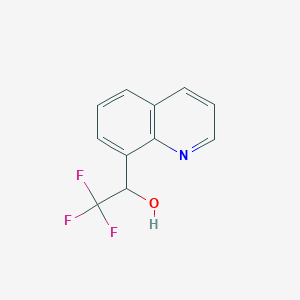
Neopentyl Dihydrogen Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl dihydrogen phosphate is an organic phosphate compound characterized by the presence of a neopentyl group attached to a dihydrogen phosphate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentyl dihydrogen phosphate can be synthesized through the acid-catalyzed hydrolysis of neopentyl phosphate. The reaction typically involves the use of strong acids such as sulfuric acid or hydrochloric acid, which facilitate the cleavage of the phosphorus-oxygen bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous-flow reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity, with considerations for temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Neopentyl dihydrogen phosphate primarily undergoes hydrolysis reactions. The acid-catalyzed hydrolysis of this compound results in the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate .
Common Reagents and Conditions:
Acids: Sulfuric acid, hydrochloric acid
Conditions: Varying acid concentrations, typically at elevated temperatures to accelerate the reaction.
Major Products:
Neopentyl Alcohol: Formed through the cleavage of the phosphorus-oxygen bond.
Inorganic Phosphate: Resulting from the hydrolysis reaction.
Applications De Recherche Scientifique
Neopentyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: Studied for its potential role in biochemical pathways involving phosphoryl transfer reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of neopentyl dihydrogen phosphate involves its hydrolysis under acidic conditions. The protonation of the phosphate group facilitates the cleavage of the phosphorus-oxygen bond, leading to the formation of neopentyl alcohol and inorganic phosphate. This reaction is influenced by the concentration of the acid catalyst and the nature of the leaving group .
Comparaison Avec Des Composés Similaires
Methyl Dihydrogen Phosphate: Similar in structure but differs in the alkyl group attached to the phosphate moiety.
Ethyl Dihydrogen Phosphate: Another similar compound with an ethyl group instead of a neopentyl group.
Uniqueness: Neopentyl dihydrogen phosphate is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes it less prone to nucleophilic attack compared to its methyl and ethyl counterparts, resulting in different reactivity and stability profiles .
Propriétés
Formule moléculaire |
C5H13O4P |
|---|---|
Poids moléculaire |
168.13 g/mol |
Nom IUPAC |
2,2-dimethylpropyl dihydrogen phosphate |
InChI |
InChI=1S/C5H13O4P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3,(H2,6,7,8) |
Clé InChI |
ANUKUXHGGBMTJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)




![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)

![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
